molecular formula C17H25N3O4 B3125344 tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate CAS No. 323578-34-3

tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate

Cat. No. B3125344
M. Wt: 335.4 g/mol
InChI Key: DVMHCFBGNOEPLX-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a Monoisotopic mass of 335.184509 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a nitrobenzyl group and a tert-butyl carbamate group .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 473.6±40.0 °C at 760 mmHg, and a flash point of 240.2±27.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 87 Å2 .

Scientific Research Applications

Structural and Activity Analysis

Research on derivatives of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate has highlighted their potential as anti-malarial agents. Crystal structures of these derivatives, including active and non-active forms, have been reported, underscoring the significance of specific substituents and molecular conformations in determining their biological activity. The study of these structures provides insights into the design of more effective anti-malarial compounds (Cunico et al., 2009).

Process Development and Synthesis Optimization

Efforts in process development and synthesis optimization have been documented, showcasing the preparation of related compounds through efficient and scalable methods. These studies are crucial for the large-scale production of intermediates used in the synthesis of lymphocyte function-associated antigen 1 inhibitors, highlighting the compound's utility in pharmaceutical manufacturing (Li et al., 2012).

Bifunctional Tetraaza Macrocycles Synthesis

Another area of research involves the synthesis of bifunctional tetraaza macrocycles, with tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate serving as a precursor. These macrocycles have applications as chelating agents, demonstrating the versatility of the compound in the development of complex molecular architectures for potential use in medical diagnostics and therapy (McMurry et al., 1992).

Nitroxyl Radicals Synthesis and Applications

The synthesis and application of nitroxyl radicals derived from tert-butyl amines, including those related to tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate, have been explored. These radicals are investigated for their potential as inhibitors of vinyl polymerization at elevated temperatures, indicating the compound's relevance in material science and polymer chemistry (Sosnovsky et al., 2000).

Safety And Hazards

Based on the available safety data sheet, specific data on serious eye damage/irritation, allergenic and sensitizing effects, mutagenic effects, carcinogenic effects, and reproductive toxicity for “tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate” is not available .

properties

IUPAC Name

tert-butyl N-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(7-5-13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMHCFBGNOEPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153818
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate

CAS RN

323578-34-3
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323578-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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